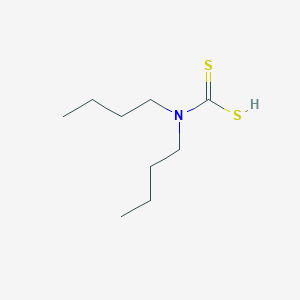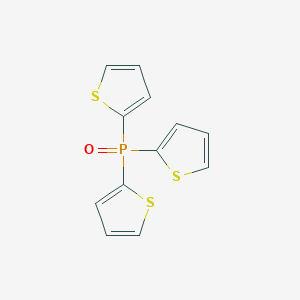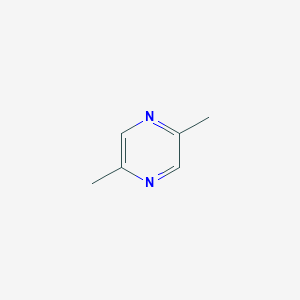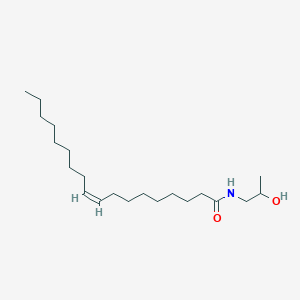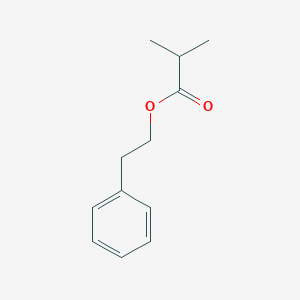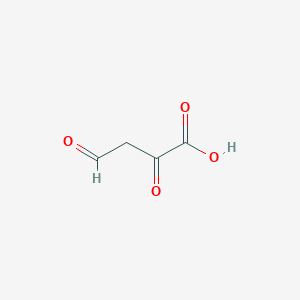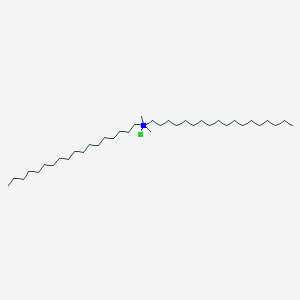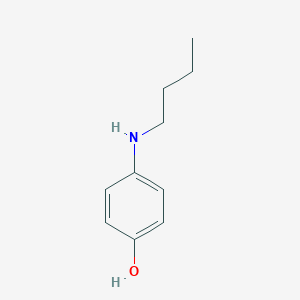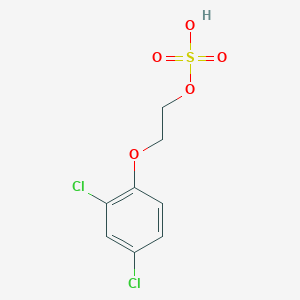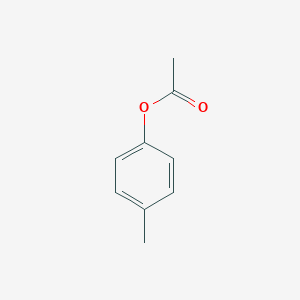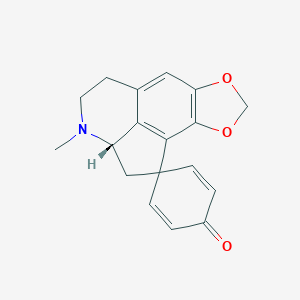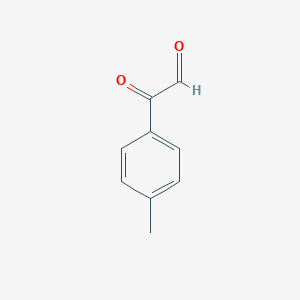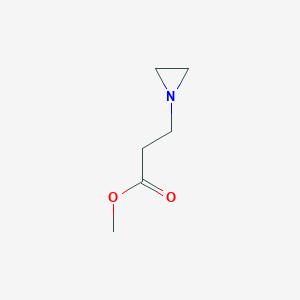
Methyl 3-(1-aziridinyl)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1-aziridinyl)propionate, also known as MAP, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. MAP is a member of the aziridine family of compounds, which are characterized by a three-membered ring containing a nitrogen atom.
Mechanism Of Action
The mechanism of action of Methyl 3-(1-aziridinyl)propionate is not fully understood, but it is believed to involve the formation of DNA adducts. These adducts can lead to DNA damage and cell death.
Biochemical And Physiological Effects
Methyl 3-(1-aziridinyl)propionate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of enzymes involved in DNA repair, which can lead to increased DNA damage and cell death.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 3-(1-aziridinyl)propionate in lab experiments is its potent cytotoxic effects on cancer cells. However, one limitation is that it can also be toxic to normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Methyl 3-(1-aziridinyl)propionate, including the development of more efficient synthesis methods, the investigation of its potential applications in combination with other cancer treatments, and the exploration of its potential use in other diseases, such as viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 3-(1-aziridinyl)propionate and to identify any potential side effects or limitations of its use.
Synthesis Methods
Methyl 3-(1-aziridinyl)propionate can be synthesized through a variety of methods, including the reaction of 3-bromo-propionic acid with sodium azide, followed by methylation with dimethyl sulfate. Other methods include the reaction of 3-bromo-propionic acid with sodium azide, followed by reduction with lithium aluminum hydride.
Scientific Research Applications
Methyl 3-(1-aziridinyl)propionate has been extensively studied for its potential applications in cancer treatment. It has been shown to have cytotoxic effects on a variety of cancer cell lines, including breast, lung, and ovarian cancer cells. Methyl 3-(1-aziridinyl)propionate has also been shown to inhibit the growth of tumors in animal models.
properties
CAS RN |
1073-77-4 |
|---|---|
Product Name |
Methyl 3-(1-aziridinyl)propionate |
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)2-3-7-4-5-7/h2-5H2,1H3 |
InChI Key |
IKMSGGHCWBSOOO-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CC1 |
Canonical SMILES |
COC(=O)CCN1CC1 |
Other CAS RN |
1073-77-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



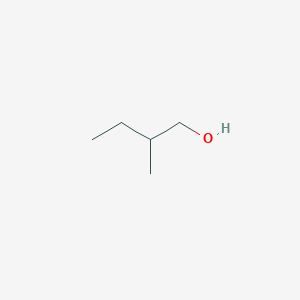
![1,4,6,9-Tetraoxa-5lambda~4~-telluraspiro[4.4]nonane](/img/structure/B89650.png)
